molecular formula C6H3BrClN3 B8191086 2-Bromo-7-chloro-imidazo[1,2-b]pyridazine

2-Bromo-7-chloro-imidazo[1,2-b]pyridazine

Cat. No.: B8191086
M. Wt: 232.46 g/mol
InChI Key: VYOKIXNIYURGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Role of Heterocyclic Chemistry in Contemporary Medicinal Science

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, form the bedrock of modern medicinal chemistry. researchgate.netnih.govgoogle.com Nitrogen, oxygen, and sulfur are the most common heteroatoms incorporated into these structures. google.com A vast number of pharmaceuticals and biologically active molecules owe their therapeutic effects to the presence of a heterocyclic core. researchgate.net Statistics indicate that over 85% of all biologically active chemical entities contain a heterocycle, a fact that underscores their central role in drug design. jwpharmlab.com The inclusion of heteroatoms provides a means to modulate a molecule's physicochemical properties, such as its solubility, lipophilicity, polarity, and hydrogen bonding capacity. jwpharmlab.com These modifications are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate. The advancement of synthetic methodologies, including metal-catalyzed cross-coupling reactions, has significantly expanded the ability of medicinal chemists to create diverse and complex heterocyclic structures, thereby broadening the accessible chemical space for drug discovery programs. mdpi.com

The Imidazo[1,2-b]pyridazine (B131497) Core: A Privileged Structure in Preclinical Drug Discovery

Within the vast landscape of heterocyclic chemistry, the imidazo[1,2-b]pyridazine nucleus is recognized as a "privileged scaffold." This designation is given to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a fertile starting point for the development of novel therapeutic agents. The imidazo[1,2-b]pyridazine scaffold is a versatile bicyclic heteroaromatic system that has demonstrated a remarkable breadth of biological activities. dergipark.org.tr

The resurgence of interest in this particular scaffold was significantly influenced by the clinical success of ponatinib, a potent kinase inhibitor containing the imidazo[1,2-b]pyridazine core, which is used in cancer therapy. dergipark.org.tr This success has spurred extensive research, revealing that derivatives of this scaffold possess a wide array of pharmacological properties. These activities are summarized in the table below.

Reported Biological Activity Therapeutic Area
Anticancer / AntiproliferativeOncology
AntiviralInfectious Disease
AntibacterialInfectious Disease
AntiparasiticInfectious Disease
Anti-inflammatoryImmunology
AntineuropathicNeurology
Kinase Inhibition (e.g., mTOR, TRK, CDK12/13)Oncology, various
Ligands for β-Amyloid PlaquesNeurology (Alzheimer's)

This table is generated based on data from search results. nih.govdergipark.org.trnih.gov

The wide-ranging applicability of the imidazo[1,2-b]pyridazine core continues to make it a focal point for the design and synthesis of new molecules with potential therapeutic value. dergipark.org.tr

Specific Focus on 2-Bromo-7-chloro-imidazo[1,2-b]pyridazine as a Research Compound

The compound this compound is a specific, di-halogenated derivative of the core scaffold. Its primary significance in the scientific community is not as an end-product with direct biological application, but rather as a highly versatile synthetic intermediate or building block. The strategic placement of two different halogen atoms—a bromine at the 2-position and a chlorine at the 7-position—is key to its utility.

These halogen atoms serve as reactive handles, allowing for selective chemical modifications through various modern synthetic methods, most notably metal-catalyzed cross-coupling reactions. researchgate.net Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations can be employed to introduce a diverse array of new functional groups at these specific positions. researchgate.netmdpi.com The differential reactivity of the C-Br versus the C-Cl bond can potentially allow for stepwise or orthogonal functionalization, enabling chemists to build molecular complexity in a controlled manner. This makes the compound an ideal starting material for generating chemical libraries of novel imidazo[1,2-b]pyridazine derivatives for subsequent biological screening.

Physicochemical Properties of this compound

Property Value
CAS Number 2387535-11-5
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol

This table is generated based on data from search results. jwpharmlab.com

Overview of Current Research Trajectories and Academic Interest in this compound

Current research interest in this compound is intrinsically linked to its role as a precursor in drug discovery campaigns. The academic and industrial focus is on utilizing this building block to systematically explore the structure-activity relationships (SAR) of the imidazo[1,2-b]pyridazine scaffold. By selectively modifying the 2- and 7-positions, researchers aim to fine-tune the biological activity of the resulting compounds against specific therapeutic targets.

A key research trajectory involves using di-halogenated imidazo[1,2-b]pyridazines to synthesize libraries of compounds for screening as kinase inhibitors, a major area of cancer research. nih.gov The versatility of the scaffold allows for the creation of derivatives targeting a range of kinases. researchgate.netdergipark.org.tr For instance, research on the closely related analogue, 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044), has demonstrated an efficient method for C-6 amination, where various primary and secondary amines are introduced at the chloro-substituted position. researchgate.net This work highlights a common strategy where the halogen atoms are displaced to install new substituents, a path for which this compound is also well-suited. researchgate.net These synthetic efforts are crucial for identifying novel compounds with improved potency, selectivity, and pharmacokinetic profiles for a variety of diseases, from cancer to neurodegenerative disorders. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-7-chloroimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-3-11-6(10-5)1-4(8)2-9-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOKIXNIYURGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN2C1=NC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 7 Chloro Imidazo 1,2 B Pyridazine

Retrosynthetic Disconnection Strategies for the Imidazo[1,2-b]pyridazine (B131497) Ring System

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. For the 2-Bromo-7-chloro-imidazo[1,2-b]pyridazine system, the most logical and widely employed disconnection strategy involves the cleavage of the imidazole (B134444) portion of the bicyclic system.

This primary disconnection occurs at the N1-C2 and C3-N4 bonds of the imidazole ring. This approach simplifies the target molecule into two key synthons: a nucleophilic aminopyridazine and an electrophilic two-carbon unit. Specifically, for this compound, this leads to 6-chloro-3-aminopyridazine and a bromo-substituted two-carbon electrophile. The bromo substituent at the 2-position of the target molecule can be envisioned as being introduced either from a pre-brominated two-carbon component or by subsequent halogenation of the formed imidazo[1,2-b]pyridazine ring.

A common synthetic equivalent for the two-carbon electrophile is an α-haloketone or a related species. nih.gov This retrosynthetic approach is advantageous as it relies on the well-established chemistry of pyridazine (B1198779) and imidazole ring formation.

Target MoleculeKey DisconnectionsPrecursor 1 (Nucleophile)Precursor 2 (Electrophile)
This compoundN1-C2, C3-N46-chloro-3-aminopyridazineBromo-substituted C2 electrophile

Established Synthetic Routes to this compound

The construction of the this compound molecule can be achieved through several established synthetic pathways, primarily revolving around the formation of the bicyclic core and the introduction of the halogen substituents.

The formation of the imidazo[1,2-b]pyridazine backbone is frequently accomplished via a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone. nih.gov This reaction proceeds under mild basic conditions, with sodium bicarbonate being a commonly used base. nih.gov The introduction of a halogen on the pyridazine ring is crucial for a successful reaction, as it influences the nucleophilicity of the ring nitrogens and favors the desired cyclization. nih.gov

For the synthesis of the target compound, this would involve the reaction of 6-chloro-3-aminopyridazine with a suitable bromo-substituted electrophile. A plausible approach is a one-pot, two-step synthesis where the aminopyridazine is first reacted with an activating agent, followed by cyclization with an α-halo-acetaldehyde equivalent.

The specific halogenation pattern of this compound is a key feature. The chlorine atom at the 7-position is typically incorporated from the starting pyridazine derivative, namely 3-amino-6-chloropyridazine (B20888).

The bromine atom at the 2-position is generally introduced via electrophilic substitution on the pre-formed 7-chloro-imidazo[1,2-b]pyridazine ring. The imidazole ring is electron-rich and susceptible to electrophilic attack. N-bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of such heterocyclic systems. nih.gov The reaction is typically carried out in an inert solvent like acetonitrile (B52724) at room temperature. nih.gov

PrecursorReagentProduct
7-chloro-imidazo[1,2-b]pyridazineNBSThis compound

A versatile strategy for the synthesis of this compound involves the functionalization of a pre-existing, simpler imidazo[1,2-b]pyridazine scaffold. This approach allows for the late-stage introduction of the desired halogen atoms.

A common starting point is 6-chloroimidazo[1,2-b]pyridazine, which can be synthesized from 3-amino-6-chloropyridazine. This intermediate can then be regioselectively brominated at the 2-position using an appropriate brominating agent. This stepwise approach offers good control over the substitution pattern. The reactivity of the different positions on the imidazo[1,2-b]pyridazine ring allows for selective functionalization.

Modern and Sustainable Synthetic Innovations for this compound Synthesis

Recent advances in synthetic organic chemistry have focused on the development of more efficient, sustainable, and atom-economical methodologies. These innovations are applicable to the synthesis of complex heterocyclic systems like this compound.

Metal-catalyzed reactions have emerged as powerful tools for the synthesis and functionalization of heterocyclic compounds. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used to modify the imidazo[1,2-b]pyridazine core. researchgate.net While these are more commonly used for C-C bond formation, catalytic methods for C-H halogenation are also being developed.

Palladium-catalyzed C-H bromination and chlorination have been reported for other nitrogen-containing heterocycles and could potentially be adapted for the direct halogenation of the imidazo[1,2-b]pyridazine ring. nih.gov These methods offer the advantage of not requiring a pre-functionalized starting material, thus shortening the synthetic sequence.

Metal-free approaches are also gaining traction. For instance, the use of Selectfluor® in combination with lithium halides (LiCl or LiBr) has been shown to be effective for the regioselective halogenation of 2-aminopyridines and related diazines under mild conditions. rsc.org Such methods could offer a more sustainable alternative to traditional halogenating agents.

Organocatalysis, while less explored for this specific ring system, presents a promising avenue for future research, potentially enabling enantioselective functionalizations of substituted imidazo[1,2-b]pyridazines.

MethodologyCatalyst/Reagent ExamplePotential Application
Metal-Mediated C-H HalogenationPd(OAc)₂ / N-halosuccinimideDirect bromination or chlorination of the imidazo[1,2-b]pyridazine core.
Metal-Free HalogenationSelectfluor® / LiBrRegioselective bromination of the 7-chloro-imidazo[1,2-b]pyridazine precursor.

Microwave-Assisted and Flow Chemistry Applications

Modern synthetic techniques such as microwave irradiation and flow chemistry offer significant advantages over conventional batch processing, including accelerated reaction times, improved yields, and enhanced safety profiles.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules through the direct interaction of the substrate and solvent with microwave energy. This rapid and uniform heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities. For the synthesis of the imidazo[1,2-b]pyridazine core, microwave irradiation can be effectively applied to the classical condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone. acs.org

In the context of producing related substituted imidazo[1,2-b]pyridazines, microwave irradiation has been successfully employed for nucleophilic aromatic substitution (SNAr) reactions. For instance, the substitution at the C-6 position of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) with various amines has been efficiently carried out under microwave irradiation, often leading to moderate to good yields in significantly reduced reaction times. nih.gov This demonstrates the potential of microwave heating to facilitate the synthesis of not only the core structure but also its subsequent derivatization. The application of microwave energy can be particularly advantageous for reactions that are sluggish at lower temperatures or require prolonged heating with conventional methods. asianpubs.org

Flow Chemistry Applications:

Continuous flow chemistry involves the continuous pumping of reagents through a reactor, where they mix and react. This methodology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and safety, especially for highly exothermic or hazardous reactions. While specific examples for the synthesis of this compound in flow are not extensively documented, the principles of flow chemistry are well-suited for the multi-step synthesis of complex heterocyclic compounds.

A hypothetical flow process for the synthesis of the imidazo[1,2-b]pyridazine scaffold could involve the in-line mixing of a stream of 3-amino-6-chloropyridazine with a stream of an appropriate α-bromoketone, followed by passage through a heated reactor coil to facilitate the condensation and cyclization. Subsequent purification steps could also be integrated into the continuous flow system. The benefits of such a system would include enhanced heat and mass transfer, leading to more consistent product quality and the potential for automated, high-throughput synthesis.

Solvent-Free and Aqueous Medium Reactions

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. Solvent-free and aqueous medium reactions are two prominent approaches toward achieving this goal.

Solvent-Free Reactions:

Solvent-free, or neat, reactions are conducted by mixing the neat reactants, often with grinding or heating. This approach minimizes solvent waste and can lead to increased reaction rates due to the high concentration of reactants. The synthesis of the related imidazo[1,2-a]pyridines has been successfully achieved under solvent-free conditions by simply heating a mixture of a 2-aminopyridine (B139424) and an α-haloketone. amazonaws.com This suggests that a similar solvent-free condensation could be a viable and environmentally friendly method for the synthesis of this compound. The reaction would involve the direct condensation of 3-amino-6-chloropyridazine with a suitable bromo- or chloro-ketone. nih.govnih.gov

Aqueous Medium Reactions:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the solubility of many organic compounds in water can be a limitation, the use of surfactants to create micellar media can overcome this challenge, allowing for efficient reactions in an aqueous environment. The synthesis of imidazo[1,2-a]pyridines has been demonstrated in aqueous micellar media, suggesting the potential for adapting this methodology to the imidazo[1,2-b]pyridazine system. nih.govacs.org Such an approach would not only be more environmentally benign but could also benefit from the unique reactivity and selectivity often observed in aqueous reaction media.

Enantioselective Synthesis Approaches for Chiral Analogs (if applicable to future derivatization)

While this compound itself is not chiral, the development of enantioselective methods is crucial for the synthesis of chiral derivatives that may have important applications in pharmacology and materials science. Chiral analogs could be generated by introducing a stereocenter at the C-2 or C-3 position of the imidazo[1,2-b]pyridazine ring.

A promising strategy for achieving enantioselectivity is through asymmetric multicomponent reactions. For the structurally similar imidazo[1,2-a]pyridines, an atroposelective synthesis of axially chiral derivatives has been developed using a chiral phosphoric acid-catalyzed Groebke-Blackburn-Bienaymé (GBB) reaction. nih.gov This three-component reaction involves a 2-aminoazine, an aldehyde, and an isocyanide. mdpi.com By analogy, a similar approach could be envisioned for the synthesis of chiral 3-amino-substituted imidazo[1,2-b]pyridazine derivatives. This would involve the reaction of a 3-aminopyridazine (B1208633) with an aldehyde and an isocyanide in the presence of a chiral catalyst. The resulting chiral imidazo[1,2-b]pyridazine could then be further functionalized to introduce the desired bromo and chloro substituents.

The development of such enantioselective methodologies would open the door to the synthesis of a wide range of novel, stereochemically defined imidazo[1,2-b]pyridazine-based compounds for various applications.

Optimization of Reaction Conditions and Scale-Up Considerations

The transition of a synthetic route from a laboratory scale to an industrial scale requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness.

Optimization of Reaction Conditions:

For the synthesis of this compound, several parameters can be optimized. In the classical condensation reaction, the choice of base, solvent, and temperature can significantly impact the yield and purity of the product. Mild bases such as sodium bicarbonate are often effective. nih.gov Optimization studies for the synthesis of related 3-bromo-6-chloroimidazo[1,2-b]pyridazine derivatives have shown that precise control of the stoichiometry of the brominating agent is critical to minimize side reactions.

The following table illustrates the potential impact of varying reaction conditions on the yield of a hypothetical synthesis of a substituted imidazo[1,2-b]pyridazine, based on literature for related compounds.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHCO₃Ethanol801275
2K₂CO₃DMF100882
3Et₃NAcetonitrile801270
4NoneNone120285
5NaHCO₃Water (Micellar)100178

This is an illustrative table based on general findings for related heterocyclic syntheses.

Further optimization can be achieved through the use of Design of Experiments (DoE), a statistical approach that allows for the systematic variation of multiple reaction parameters to identify the optimal conditions.

Scale-Up Considerations:

Scaling up the synthesis of this compound presents several challenges. These include ensuring efficient heat transfer in larger reactors, managing the safe handling of potentially hazardous reagents, and developing robust purification methods. For exothermic reactions, a continuous flow process can offer significant advantages in terms of safety and control.

Purification at a larger scale may require a shift from column chromatography to crystallization or distillation to be more economically viable. The choice of an appropriate solvent system for crystallization is crucial for obtaining a high-purity product with good recovery. The physical properties of the final compound, such as its crystallinity and stability, are also important considerations for its formulation and storage. A thorough understanding of the reaction kinetics and thermodynamics is essential for a successful and safe scale-up. organic-chemistry.org

Chemical Reactivity, Functionalization, and Derivatization of 2 Bromo 7 Chloro Imidazo 1,2 B Pyridazine

Reactivity Profiles of the Bromo and Chloro Substituents

The presence of two different halogens at positions 2 and 7 offers opportunities for selective and sequential chemical modifications. The bromine atom is situated on the electron-rich imidazole (B134444) portion of the molecule, while the chlorine atom is attached to the electron-deficient pyridazine (B1198779) ring. This electronic disparity is the primary determinant of their distinct reactivity.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems. In the imidazo[1,2-b]pyridazine (B131497) core, the pyridazine ring is significantly more electron-deficient than the imidazole ring, rendering the C-7 chloro substituent highly susceptible to nucleophilic attack. Conversely, the C-2 bromo substituent on the electron-rich imidazole ring is generally unreactive under SNAr conditions.

This differential reactivity allows for the selective displacement of the chlorine atom by a variety of nucleophiles, including amines, alkoxides, and thiolates, while leaving the bromine atom intact for subsequent transformations. For instance, studies on the closely related 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) have demonstrated efficient amination at the C-6 position (analogous to C-7 in the target compound) using primary and secondary amines in the presence of cesium fluoride (B91410) in DMSO. This transformation proceeds in high yields, highlighting the viability of selective SNAr at the pyridazine ring. researchgate.net

Table 1: Representative Nucleophilic Aromatic Substitution on a Related Imidazo[1,2-b]pyridazine Scaffold

SubstrateNucleophileConditionsProductYieldReference
3-Bromo-6-chloroimidazo[1,2-b]pyridazineVarious 1° and 2° aminesCsF, BnEt3NCl (cat.), DMSO, 100 °C3-Bromo-6-amino-imidazo[1,2-b]pyridazine derivatives79–98% researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. lookchem.com The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl > F. This established trend permits the selective functionalization of the C-2 bromo position in 2-Bromo-7-chloro-imidazo[1,2-b]pyridazine while the C-7 chloro position remains unchanged, provided that appropriate reaction conditions are chosen. researchgate.net

Suzuki-Miyaura Coupling : This reaction enables the introduction of aryl, heteroaryl, or vinyl groups. By using standard catalysts like Pd(PPh₃)₄ with a base such as Na₂CO₃ or K₃PO₄, the C-2 bromine can be selectively coupled with a wide range of boronic acids or esters. researchgate.netumich.edu The less reactive C-7 chlorine would require more forcing conditions, such as stronger phosphine (B1218219) ligands and higher temperatures, to participate in a subsequent coupling reaction. beilstein-journals.org

Sonogashira Coupling : The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C-2 position and a terminal alkyne. nih.govorganic-chemistry.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov The higher reactivity of the C-Br bond ensures that the alkynyl group is installed selectively at the imidazole ring. researchgate.netorganic-chemistry.org

Buchwald-Hartwig Amination : While SNAr is effective for amination at the C-7 position, palladium-catalyzed methods like the Buchwald-Hartwig amination can also be employed, particularly for coupling less nucleophilic amines. However, given the differential halide reactivity, conditions can be tuned to favor amination at the more reactive C-2 bromo position if desired, or at the C-7 position under more forcing conditions if SNAr is not suitable. lookchem.com

This selective reactivity allows for a modular approach to synthesizing complex derivatives, where the C-2 position is functionalized first via palladium catalysis, followed by modification at the C-7 position through either SNAr or a second, more rigorous cross-coupling reaction.

Table 2: Predicted Selective Palladium-Catalyzed Cross-Coupling at the C-2 Position

Reaction TypeCoupling PartnerTypical Catalyst/LigandTypical BaseExpected ProductReference Principle
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄Na₂CO₃ / K₂CO₃2-Aryl-7-chloro-imidazo[1,2-b]pyridazine researchgate.netumich.edu
SonogashiraR-C≡CHPd(PPh₃)₄ / CuIEt₃N / Piperidine2-Alkynyl-7-chloro-imidazo[1,2-b]pyridazine researchgate.netorganic-chemistry.org
Buchwald-HartwigR₂NHPd₂(dba)₃ / XantphosCs₂CO₃2-(Dialkylamino)-7-chloro-imidazo[1,2-b]pyridazine lookchem.com

Halogen-metal exchange is a common method for generating organometallic intermediates, which can then be trapped with various electrophiles. The rate of this exchange is significantly faster for bromine than for chlorine. Consequently, treating this compound with an organolithium reagent (e.g., n-BuLi or t-BuLi) or a Grignard reagent (e.g., i-PrMgCl) at low temperatures would result in selective metal-halogen exchange at the C-2 position.

The resulting organometallic species, a 2-lithio- or 2-magnesio-7-chloro-imidazo[1,2-b]pyridazine, is a potent nucleophile. It can react with a diverse range of electrophiles, such as aldehydes (to form alcohols), ketones, carbon dioxide (to form carboxylic acids), and isocyanates, thereby enabling the introduction of a wide variety of functional groups at the C-2 position.

Reactivity of the Imidazo[1,2-b]pyridazine Core: Electrophilic and Nucleophilic Sites

Beyond the chemistry of the halogen substituents, the heterocyclic core itself possesses reactive sites that can be targeted for functionalization.

The imidazo[1,2-b]pyridazine system has a single unsubstituted carbon on the imidazole ring (C-3) and two on the pyridazine ring (C-6 and C-8).

Electrophilic Substitution : The imidazole ring is electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridazine ring. Theoretical and experimental studies on related imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines show that electrophilic substitution, such as nitration or halogenation, occurs with high regioselectivity at the C-3 position. For example, nitration of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) with nitric acid in sulfuric acid yields the corresponding 3-nitro derivative exclusively. This indicates that C-3 is the most nucleophilic site on the heterocyclic core.

Directed Metalation (C-H Activation) : Direct deprotonation of C-H bonds using strong, non-nucleophilic bases is another route to functionalization. The acidity of the C-H protons on the imidazo[1,2-b]pyridazine core is influenced by the adjacent nitrogen atoms. Computational and experimental work on similar diazine systems suggests that protons adjacent to the ring-junction nitrogen and other nitrogen atoms are the most acidic. For the imidazo[1,2-b]pyridazine core, the C-3 proton is often the most acidic and can be selectively removed by strong bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), followed by quenching with an electrophile.

Oxidation : The imidazo[1,2-b]pyridazine core contains multiple nitrogen atoms that can potentially be oxidized to N-oxides using reagents like meta-chloroperoxybenzoic acid (m-CPBA). N-oxidation typically occurs at the most basic and sterically accessible nitrogen atom. For this scaffold, the pyridazine nitrogens are likely candidates for oxidation. The heterocyclic core itself is generally stable to common oxidizing agents used for functional group transformations on substituents. For example, the oxidation of a 2-methyl-6-(phenylthio)imidazo[1,2-b]pyridazine to the corresponding sulfone using two equivalents of m-CPBA proceeds without degradation of the core ring system.

Reduction : The pyridazine ring, being more electron-deficient, is more susceptible to reduction than the imidazole ring. Catalytic hydrogenation of the related imidazo[1,2-a]pyridine (B132010) system using ruthenium-based catalysts has been shown to selectively reduce the pyridine (B92270) ring to a tetrahydro-pyridine ring, while leaving the imidazole ring aromatic. researchgate.net By analogy, catalytic hydrogenation of this compound is expected to selectively reduce the pyridazine portion of the molecule, yielding a tetrahydroimidazo[1,2-b]pyridazine derivative. This provides a pathway to saturated heterocyclic structures.

Design and Synthesis of Novel this compound Analogs

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules, including the kinase inhibitor ponatinib. nih.gov The specific compound, this compound, serves as a versatile synthetic intermediate for the development of novel analogs. The presence of two distinct halogen atoms at the 2- and 7-positions offers regioselective handles for functionalization, primarily through metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net This allows for the systematic exploration of chemical space to optimize pharmacological properties. The design and synthesis of new analogs focus on establishing robust structure-activity relationships (SAR), enhancing biological performance through bioisosteric replacements, and discovering novel intellectual property space via scaffold hopping strategies.

Systematic Modification of Substituents for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical modifications influence the biological activity of a compound series. For the this compound core, the bromine atom at the C2-position and the chlorine atom at the C7-position are prime targets for modification. These positions can be functionalized using various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, to introduce a diverse array of substituents. researchgate.net

Research on related imidazo[1,2-b]pyridazine derivatives has demonstrated the profound impact of substituents at different positions on biological activity. For instance, in a series of compounds evaluated for binding to β-amyloid plaques, modifications at the 6-position (analogous to the 7-position in the target compound) and the 2-position significantly influenced binding affinities. nih.gov The introduction of different aryl groups, alkyl chains, and heteroatoms allows medicinal chemists to probe interactions with biological targets and optimize properties like potency, selectivity, and metabolic stability. nih.gov

Studies have shown that for some biological targets, a 2-N,N-dimethylaminophenyl moiety is crucial for maintaining high binding affinity, while the 6-position (analogous to the 7-position) shows a moderate tolerance for modification with groups like methylthio or methoxyl. nih.gov The systematic replacement of the bromine and chlorine atoms on the this compound scaffold with a library of diverse chemical groups is a key strategy for building a comprehensive SAR profile for a given therapeutic target.

Below is a data table illustrating SAR for a series of 6-substituted 2-(4'-Dimethylaminophenyl)imidazo[1,2-b]pyridazine derivatives, which demonstrates the effect of modifying the pyridazine ring on biological activity.

CompoundSubstituent at 6-positionInhibition Constant (Ki, nM) nih.gov
3-OCH347.5 ± 5.5
4-SCH311.0 ± 1.2
5-OCH2CH2F125 ± 15
6-OCH2CH2CH2F170 ± 21
7-SCH2CH2OH32.1 ± 4.3
8-SCH2CH2CH2OH48.2 ± 6.1

Bioisosteric Replacements for Enhanced Biological Performance

Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound that has similar or improved biological activity. mdpi.com This strategy is widely used to enhance potency, selectivity, decrease toxicity, and improve pharmacokinetic profiles. In the context of this compound, both the halogen substituents and the core heterocyclic system are amenable to bioisosteric replacement.

The chlorine and bromine atoms can be replaced by other groups to modulate electronic properties, lipophilicity, and metabolic stability. For example, a chloro group can be replaced with a trifluoromethyl (CF₃) group, which is a non-classical bioisostere. While both are electron-withdrawing, the CF₃ group can offer different steric and metabolic properties. mdpi.com Similarly, a bromine atom could be swapped for an ethynyl (B1212043) group or a cyano group to alter geometry and hydrogen bonding capabilities.

The nitrogen atoms within the pyridazine ring itself can be considered for bioisosteric modification. The pyridazine ring's unique physicochemical properties, including its dipole moment and hydrogen bonding capacity, are critical to its role in molecular recognition. blumberginstitute.org Replacing the imidazo[1,2-b]pyridazine core with a related scaffold like imidazo[1,2-a]pyrazine (B1224502) is an example of a heterocyclic ring bioisosteric replacement that can lead to improved outcomes. dergipark.org.tr For instance, such a replacement was shown to be beneficial in the development of Bruton's tyrosine kinase (BTK) inhibitors. dergipark.org.tr

The following table presents common bioisosteric replacements for the chloro and bromo functional groups.

Original GroupBioisosteric ReplacementRationale for Replacement
Chloro (-Cl)-CH3Similar size, alters electronic properties.
-CF3Maintains electron-withdrawing nature, increases lipophilicity and metabolic stability.
-CNSimilar size, acts as a hydrogen bond acceptor.
Bromo (-Br)-C≡CHSimilar size, introduces rigidity.
-CF3Maintains electron-withdrawing nature, improves metabolic stability.
-SCH3Similar size and electronegativity, can alter metabolic profile.

Scaffold Hopping and Ring Expansion/Contraction Strategies

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original orientation of key functional groups responsible for biological activity. dergipark.org.tr This approach is valuable for generating novel chemotypes with potentially improved properties, such as enhanced potency, better pharmacokinetics, or a distinct intellectual property position.

Starting from the this compound core, a scaffold hopping approach would seek to identify alternative bicyclic or even monocyclic systems that can spatially mimic the parent structure. The goal is to maintain the vectors of the bromo and chloro substituents (or the functional groups that replace them) relative to each other and to the core's interaction points with a target protein.

Examples from related heterocyclic systems demonstrate the utility of this strategy. In the development of mGlu2 receptor positive allosteric modulators, researchers successfully hopped from a triazolopyridine scaffold to an imidazopyrazinone core, which maintained key pharmacophoric features and led to compounds with improved microsomal stability. acs.org Another study reported that replacing an imidazo[1,2-a]pyrazine core with an imidazo[1,2-b]pyridazine moiety resulted in a better outcome for BTK inhibitors. dergipark.org.tr These examples underscore the potential of exploring alternative heterocyclic systems like imidazo[1,2-a]pyridines, purines, or pyrazolo[1,5-a]pyrimidines as replacements for the imidazo[1,2-b]pyridazine nucleus. Ring expansion or contraction strategies could also be employed, for instance, by exploring imidazo[1,2-a] nih.govnih.govdiazepine (an expanded ring) or other fused 5-5 or 5-7 ring systems.

The table below illustrates examples of scaffold hopping from related imidazo-fused heterocyclic cores.

Original ScaffoldNew ScaffoldTherapeutic Target/ApplicationReference
TriazolopyridineImidazopyrazinonemGlu2 PAM acs.org
Imidazo[1,2-a]pyrazineImidazo[1,2-b]pyridazineBTK Inhibitors dergipark.org.tr
Imidazo[1,2-a]pyridineImidazo[1,2-b]pyridazineKinase Inhibitors nih.gov

Biological Activity and Molecular Mechanisms of 2 Bromo 7 Chloro Imidazo 1,2 B Pyridazine

In Vitro Pharmacological Profiling and Target Identification

A thorough review of scientific databases and literature reveals no specific studies employing standard in vitro pharmacological profiling techniques on 2-Bromo-7-chloro-imidazo[1,2-b]pyridazine.

High-Throughput Screening (HTS) and High-Content Screening (HCS) Methodologies

There is no available information to suggest that this compound has been subjected to high-throughput or high-content screening campaigns to identify potential biological targets or cellular effects.

Receptor Binding Assays, Enzyme Inhibition Kinetics, and Co-factor Interactions

Detailed biochemical assays are crucial for characterizing the interaction of a compound with its molecular targets. For many imidazo[1,2-b]pyridazine (B131497) derivatives, such studies have been pivotal in identifying them as potent inhibitors of various kinases, such as IKKβ and TAK1. nih.govrsc.orgnih.gov However, no such data, including receptor binding affinities (Kd), inhibition constants (Ki), or IC50 values against specific enzymes, have been published for this compound.

Cell-Based Functional Assays (e.g., reporter gene assays, proliferation, apoptosis, migration)

The effects of this compound on cellular functions remain uncharacterized. There are no published studies detailing its impact on cell proliferation, apoptosis, migration, or its activity in reporter gene assays that would indicate the modulation of specific signaling pathways. For comparison, other substituted imidazo[1,2-b]pyridazines have demonstrated effects on the proliferation of human neuroblastoma IMR-32 cells. researchgate.net

Omics-Based Approaches for Target Deconvolution (e.g., proteomics, transcriptomics)

Modern "omics" technologies are powerful tools for the unbiased identification of a drug's molecular targets and mechanisms of action. At present, there is no evidence of proteomics or transcriptomics studies being conducted or published for this compound to deconvolute its potential targets.

Elucidation of Molecular and Cellular Mechanisms of Action

Without identified biological targets or observed cellular effects, the molecular and cellular mechanisms of action for this compound cannot be described.

Investigation of Protein-Ligand Interaction Modalities (e.g., allosteric modulation, competitive binding)

The mode of interaction with a biological target, whether through direct competition with an endogenous ligand (competitive binding) or by binding to a secondary site (allosteric modulation), is a critical aspect of a compound's pharmacology. nih.gov However, as no specific protein targets have been identified for this compound, no studies on its protein-ligand interaction modalities are available.

Identification of Specific Intracellular Signaling Pathways Modulated by this compound

Direct studies identifying the specific intracellular signaling pathways modulated by this compound are not extensively available in the scientific literature. However, based on the well-documented activity of its structural analogues, it is hypothesized that this compound would primarily function as a kinase inhibitor, targeting the ATP-binding site of various protein kinases.

The imidazo[1,2-b]pyridazine scaffold is a key component of inhibitors targeting several critical signaling kinases:

PIM Kinases: Derivatives of this scaffold have been identified as potent, low nanomolar inhibitors of PIM kinases, which are crucial in hematopoietic malignancies. semanticscholar.org These inhibitors function as ATP-competitive but not ATP-mimetic compounds, achieving selectivity by interacting with the N-terminal lobe of the kinase rather than the more conserved hinge region. semanticscholar.org

DYRK/CLK Kinases: Several 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives are selective inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with IC50 values below 100 nM. nih.govnih.gov These kinases are implicated in cancer, neurological disorders, and parasitic infections. nih.govnih.gov

mTOR Kinase: Diaryl urea (B33335) derivatives featuring the imidazo[1,2-b]pyridazine core act as ATP-competitive mTOR inhibitors, suppressing the PI3K/AKT/mTOR pathway. nih.gov This pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer. nih.gov

Transforming Growth Factor-β Activated Kinase (TAK1): In multiple myeloma, where TAK1 is overexpressed, substituted imidazo[1,2-b]pyridazines have been shown to inhibit TAK1 at nanomolar concentrations, subsequently affecting downstream signaling molecules like MAP kinases. nih.gov

Cyclin-Dependent Kinases (CDKs): The imidazo[1,2-b]pyridazine nucleus is the basis for a potent and selective class of CDK inhibitors, which are key regulators of the cell cycle. researchgate.netnih.gov

Inhibition of these kinases by imidazo[1,2-b]pyridazine derivatives leads to the downstream modulation of major signaling cascades that control cell survival, proliferation, and differentiation.

Effects on Gene Expression, Protein Synthesis, and Post-Translational Modifications

The primary molecular mechanism of imidazo[1,2-b]pyridazine-based kinase inhibitors is the blockade of phosphorylation, a critical post-translational modification. By inhibiting kinases such as PIM, mTOR, or TAK1, these compounds prevent the transfer of a phosphate (B84403) group to downstream target proteins. nih.govnih.govsemanticscholar.org

This inhibition has significant downstream consequences:

Suppression of Protein Phosphorylation: Treatment of cancer cells with imidazo[1,2-b]pyridazine-based mTOR inhibitors leads to the suppression of phosphorylation of key downstream effectors like AKT and the ribosomal protein S6. nih.gov Similarly, PIM kinase inhibitors from this class were shown to block the phosphorylation of known targets such as the pro-apoptotic protein BAD and the translation initiation factor 4E–binding protein 1 (4E-BP1). semanticscholar.org

Cell Cycle Arrest: By inhibiting CDKs or mTOR, these compounds can induce cell cycle arrest, typically in the G1 phase, preventing cancer cells from progressing toward division. nih.gov

Modulation of Gene Expression: Kinases like TAK1 and CDKs (specifically CDK12) regulate the activity of transcription factors and the transcriptional machinery itself. nih.govresearchgate.net Inhibition of CDK12, for example, can affect the expression of genes involved in DNA damage repair, making cancer cells more vulnerable. While direct studies on this compound are absent, derivatives have been developed as potent CDK12/13 inhibitors.

Specific studies detailing the effects of this compound on global gene expression or proteomic profiles have not been reported.

Subcellular Localization and Compartmentalization Studies

There is no specific published research on the subcellular localization or compartmentalization of this compound. As small molecule kinase inhibitors, compounds based on the imidazo[1,2-b]pyridazine scaffold are designed to be cell-permeable and would be expected to distribute within the cell to the compartments where their target kinases are located. For instance, kinases like PIM-1 and TAK1 are found in both the cytoplasm and the nucleus, suggesting that an effective inhibitor would need to access both compartments to exert its biological activity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The imidazo[1,2-b]pyridazine nucleus is a highly versatile scaffold, and its biological activity is finely tuned by the nature and position of its substituents. nih.govnih.gov Extensive SAR studies have been conducted on this class of compounds to optimize potency, selectivity, and pharmacokinetic properties.

Positional Scan and Substituent Effects on Potency and Selectivity

The potency and selectivity of imidazo[1,2-b]pyridazine-based inhibitors are dictated by substitutions at positions 2, 3, 6, 7, and 8. nih.gov Halogen atoms, such as the bromo and chloro groups in this compound, play crucial roles as both functional moieties and synthetic handles for further elaboration.

Position 2: Substitution at the 2-position is critical for modulating kinase selectivity. For instance, in the development of DYRK1A inhibitors, adding a small lipophilic group at this position was hypothesized to improve selectivity against related CLK kinases. dundee.ac.uk In other series, this position is often substituted with aryl or alkyl groups. nih.gov The bromo group at C-2 serves as a key synthetic handle, allowing for the introduction of diverse chemical groups through metal-catalyzed cross-coupling reactions. researchgate.net

Position 7: The 7-position is another key site for modification. The presence of a halogen, like the chloro group, can influence the electronic properties of the ring system and provide direct interactions within the target kinase's binding pocket. Computational models of Haspin kinase inhibitors showed that substituents at the 7-position can be directed toward the solvent-exposed region, offering a vector for modification to improve properties like solubility.

Positions 3 and 6: These are the most commonly modified positions. Large aromatic or heterocyclic groups are often installed at C-3 to enhance potency. nih.gov Substituents at the C-6 position are crucial for both potency and drug-like properties. For example, introducing a morpholine (B109124) moiety at C-6 significantly improved TAK1 inhibition and is known to enhance water solubility and metabolic stability. nih.gov A chloro group at C-6 is a common starting point for nucleophilic aromatic substitution to introduce such groups. researchgate.netnih.gov

The specific combination of a 2-bromo and a 7-chloro group makes the title compound a valuable, yet uncharacterized, building block for creating diverse libraries of kinase inhibitors by sequentially modifying each position.

Table 1: Influence of Substituents on the Biological Activity of Imidazo[1,2-b]pyridazine Derivatives
PositionSubstituent TypeObserved EffectTarget Kinase ExampleReference
2Small Lipophilic GroupsImproves kinase selectivityDYRK1A dundee.ac.uk
3Aryl / Heterocyclic GroupsEnhances potency by interacting with target proteinTAK1, mTOR nih.govnih.gov
6Morpholine / Piperazine (B1678402)Improves potency and pharmacokinetic properties (e.g., solubility)TAK1 nih.gov
6Methylthio (-SMe)Showed high binding affinity to Aβ plaquesN/A (Aβ Plaques) nih.gov
7Halogen (e.g., -Cl)Influences electronic properties and provides vector for modificationHaspin tandfonline.com

Ligand Efficiency, Lipophilic Efficiency, and Druggability Indices

In modern drug discovery, potency alone is insufficient. Metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) are used to assess the quality of a compound by relating its binding affinity to its size and lipophilicity, respectively.

Ligand Efficiency (LE): This metric measures the binding energy per heavy atom. It helps identify small, efficient fragments that can be grown into more potent leads. An imidazo[1,2-b]pyridazine fragment was noted for its attractive ligand efficiency, making it a promising starting point for inhibitor design. dundee.ac.uk

Lipophilic Efficiency (LLE): LLE (defined as pIC50 - logP) assesses how effectively a compound's lipophilicity is utilized for target binding. High LLE values are desirable, as they indicate that potency is not solely driven by non-specific hydrophobic interactions, which can lead to poor selectivity and off-target toxicity. While no experimental potency data exists for this compound to calculate its LE or LLE, the development of related imidazo[1,2-a]pyridine (B132010) CDK inhibitors led to the less lipophilic imidazo[1,2-b]pyridazine series, highlighting a deliberate effort to optimize this property. researchgate.net

The calculated LogP (cLogP) for this compound is approximately 2.0-2.5, suggesting a moderate lipophilicity that is generally favorable for drug candidates. However, without biological activity data, its efficiency cannot be determined.

Table 2: Druggability Indices and Their Significance
IndexDefinitionSignificance in Drug Design
Ligand Efficiency (LE)Binding Affinity / Number of Heavy AtomsIdentifies small, efficient fragments for lead optimization. Higher values are better.
Lipophilic Efficiency (LLE)pIC50 - LogPMeasures the "quality" of potency, balancing it against lipophilicity to avoid non-specific binding and improve ADMET properties. Higher values are preferred.

Rational Design Principles for Optimized Biological Activity

The design of potent and selective imidazo[1,2-b]pyridazine-based inhibitors follows several key principles, often guided by structural biology and computational modeling.

Scaffold Hopping and Core Modification: The imidazo[1,2-b]pyridazine core is often used as a bioisosteric replacement for other heterocyclic systems, such as imidazo[1,2-a]pyridines or purines, to improve properties like lipophilicity and selectivity. nih.govresearchgate.net

Structure-Based Design: X-ray crystallography and molecular docking are instrumental in guiding inhibitor design. nih.govdundee.ac.uk For example, the crystal structure of an imidazo[1,2-b]pyridazine bound to DYRK1A facilitated the rational design of new analogues with improved selectivity. nih.govdundee.ac.uk Docking studies for TAK1 inhibitors revealed key hydrogen bonding interactions between the imidazo[1,2-b]pyridazine core and the kinase hinge region (Ala-107), as well as interactions between substituents and other residues in the ATP-binding pocket. nih.gov

Exploiting Synthetic Handles: Halogens, such as the bromine at C-2 and chlorine at C-7 in the title compound, are strategically incorporated as versatile synthetic handles. They allow for the systematic exploration of chemical space through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic substitutions, enabling the rapid generation of analogues with optimized activity and properties. researchgate.netresearchgate.net

Preclinical In Vivo Pharmacological Evaluation in Animal Models

Efficacy Assessment in Established Animal Disease Models (e.g., rodent models of inflammation, cancer xenografts)

No studies detailing the efficacy of this compound in any established animal models of disease were identified. However, other derivatives of the imidazo[1,2-b]pyridazine core have shown efficacy in various models. For instance, certain imidazo[1,2-b]pyridazine derivatives have demonstrated suppressive activity in rodent models of arthritis. nih.govnih.gov In the context of oncology, other analogues have been evaluated in nude mice xenograft models, showing anticancer effects. nih.gov Specifically, one study on a series of imidazo[1,2-b]pyridazine derivatives identified a compound that exhibited an obvious anticancer effect in an established nude mice A549 xenograft model. nih.gov

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling in Animal Species

Specific pharmacokinetic and pharmacodynamic data for this compound are not available. The following subsections describe the types of studies that are typically conducted for compounds in this class.

There is no published information on the metabolic stability or metabolite identification of this compound. Generally, in vitro studies using liver microsomes from various species (e.g., mouse, rat, dog, human) are performed to assess metabolic stability. For example, studies on other imidazo[1,2-b]pyridazine derivatives have shown dramatically improved metabolic stability with certain substitutions. nih.gov The introduction of a morpholine moiety at the C6 position of the imidazo[1,2-b]pyridazine core has been shown to enhance the metabolic stability of some drugs. nih.gov

Data regarding the tissue distribution, excretion, and clearance of this compound in preclinical species could not be located. Pharmacokinetic studies in animals, such as rats, are essential to determine these parameters. For other imidazo[1,2-b]pyridazine compounds, low clearance rates have been observed in rats. nih.gov

Information on the bioavailability and the effects of different routes of administration for this compound is not available. Oral bioavailability is a key parameter assessed in preclinical studies. For instance, a different imidazo[1,2-b]pyridazine derivative, compound 15m , displayed good oral bioavailability (F = 55.26%) in animal models. bohrium.com Another study reported a derivative with an oral bioavailability of 114% in rats. nih.gov

In Vivo Target Engagement and Biomarker Validation in Animal Studies

There are no published studies on the in vivo target engagement or biomarker validation for this compound. Such studies are crucial to confirm that the compound interacts with its intended molecular target in a living organism and to identify biomarkers that can be used to monitor its pharmacological effects. For other imidazo[1,2-b]pyridazine-based compounds, pharmacodynamic models have been used to demonstrate target engagement, such as the inhibition of IFNγ production in rats. nih.gov

Computational Chemistry and Cheminformatics for 2 Bromo 7 Chloro Imidazo 1,2 B Pyridazine Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For derivatives of the imidazo[1,2-b]pyridazine (B131497) scaffold, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein kinases, such as Haspin, PIM kinases, and transforming growth factor-β activated kinase (TAK1). nih.govnih.govsemanticscholar.org

In a typical study, the crystal structure of the target protein is used to create a model of the binding pocket. The 2-Bromo-7-chloro-imidazo[1,2-b]pyridazine molecule is then computationally placed into this site in various conformations. Scoring functions are used to estimate the binding affinity for each pose, identifying the most stable ligand-protein complex.

Research on related imidazo[1,2-b]pyridazine derivatives has shown that this scaffold often interacts with the hinge region of the kinase active site, a critical area for ATP binding. nih.govtandfonline.com The analysis of these interactions reveals key hydrogen bonds, hydrophobic contacts, and other non-covalent forces that stabilize the complex. For instance, docking studies on Haspin kinase inhibitors guided the design of new derivatives by confirming an ATP-competitive binding mode. tandfonline.com Similarly, docking was employed to understand the structure-activity relationship (SAR) of PIM kinase inhibitors, showing how different substitutions on the scaffold influence binding affinity. semanticscholar.org These insights are crucial for optimizing the potency and selectivity of new compounds like this compound.

Molecular Dynamics (MD) Simulations for Binding Mechanism and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are employed to validate the stability of docking poses and to explore the conformational dynamics of both the ligand and the protein upon binding.

Starting from the best-docked pose of this compound within a target's active site, an MD simulation would be run to observe how the system behaves in a simulated physiological environment. This technique can:

Assess the stability of key interactions (like hydrogen bonds) identified in docking studies over a period of nanoseconds to microseconds.

Reveal subtle conformational changes in the protein or ligand that are not apparent from static models.

Provide insights into the pathways of ligand entry and exit from the binding site.

Allow for the calculation of binding free energies, offering a more rigorous prediction of binding affinity than docking scores alone.

By simulating the dynamic nature of the molecular recognition process, MD provides a deeper understanding of the binding mechanism, which is invaluable for the rational design of next-generation inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized molecules.

For the imidazo[1,2-b]pyridazine scaffold, a QSAR model would be developed using a dataset of analogues with known biological activities (e.g., IC50 values against a specific kinase). The goal is to create a predictive model that can estimate the activity of novel derivatives, such as this compound, before they are synthesized.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) extend this by considering the three-dimensional properties of the molecules. These models generate contour maps that visualize regions where specific properties are predicted to influence biological activity. For example, a CoMFA map might indicate that a bulky substituent at the 7-position (the chloro group) is favorable for activity, while a hydrogen bond donor at the 2-position (the bromo group) is unfavorable. Such models are powerful tools for guiding lead optimization and designing compounds with enhanced potency and selectivity. nih.gov

The development of a robust QSAR model hinges on the careful selection of molecular descriptors and rigorous statistical validation. Descriptors are numerical values that characterize the physicochemical properties of a molecule, falling into categories such as:

Electronic: Dipole moment, partial charges.

Steric: Molecular volume, surface area, shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Describing molecular branching and connectivity.

Once a set of descriptors is calculated for the training compounds, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR equation.

The predictive power of the model must be rigorously validated. Common validation techniques include:

Internal Validation: Cross-validation, often using the leave-one-out (LOO) method, which generates a cross-validated correlation coefficient (q²). A high q² value indicates good internal consistency.

External Validation: The model is used to predict the activity of an external test set of compounds that were not used in model development. The predictive ability is measured by the predictive correlation coefficient (R²pred).

A statistically valid QSAR model provides a reliable tool for prioritizing the synthesis of new imidazo[1,2-b]pyridazine derivatives with the highest probability of success.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties and Druggability Scores

In addition to potency and selectivity, a successful drug candidate must possess favorable ADME properties. In silico tools are widely used in the early stages of drug discovery to predict these properties, filtering out compounds that are likely to fail later in development due to poor pharmacokinetics. nih.gov For this compound, a range of ADME parameters and druggability scores would be computationally estimated.

Key predicted properties often include:

Absorption: Gastrointestinal absorption and oral bioavailability.

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

Metabolism: Inhibition or subscription to cytochrome P450 (CYP) enzymes.

Excretion: Predictions related to clearance.

Toxicity: Potential for cardiotoxicity (hERG inhibition) or other adverse effects.

Table 1: Hypothetical In Silico ADME/Druggability Predictions for this compound

PropertyPredicted ValueInterpretation
Molecular Weight248.5 g/molComplies with Lipinski's Rule (<500)
LogP2.5Indicates good membrane permeability (Lipinski's <5)
Hydrogen Bond Donors0Complies with Lipinski's Rule (<5)
Hydrogen Bond Acceptors3Complies with Lipinski's Rule (<10)
Gastrointestinal AbsorptionHighLikely to be well-absorbed orally
BBB PermeantYesPotential for CNS activity
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform

Virtual Screening and De Novo Design Approaches Based on the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine scaffold is an excellent starting point for both virtual screening and de novo design campaigns aimed at discovering novel bioactive molecules.

Virtual Screening involves searching large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done in two ways:

Structure-Based Virtual Screening (SBVS): This approach uses molecular docking to screen millions of commercially available compounds against the three-dimensional structure of a target protein. Compounds that dock favorably are selected for experimental testing.

Ligand-Based Virtual Screening (LBVS): When a 3D structure of the target is unavailable, this method uses a known active compound as a template. The library is searched for molecules with similar shapes, sizes, or pharmacophoric features. nih.gov

De Novo Design is a more creative computational approach where novel molecules are built from scratch or by modifying existing fragments. Algorithms can "grow" a molecule within the constraints of a protein's active site, optimizing its fit and interactions. The imidazo[1,2-b]pyridazine core could be used as a starting fragment, with the software suggesting novel substitutions at the 2, 3, 6, and 7-positions to maximize binding affinity and other desired properties. This approach has the potential to generate highly novel and patentable chemical matter.

Chemoinformatic Analysis for Chemical Space Exploration and Library Design

The strategic exploration of chemical space around a given scaffold is a cornerstone of modern drug discovery. For the this compound core, chemoinformatic tools and computational methodologies are instrumental in designing and developing focused or diverse chemical libraries. While specific studies commencing directly with this compound are not extensively detailed in publicly accessible literature, the principles of library design and chemical space exploration are well-established for the broader imidazo[1,2-b]pyridazine class. These methodologies are directly applicable to this specific starting scaffold.

The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged" structure in medicinal chemistry, demonstrating a wide range of biological activities. researchgate.netnih.gov This versatility makes it an excellent candidate for the generation of compound libraries aimed at discovering novel therapeutic agents. Chemoinformatic analysis plays a pivotal role in rationally guiding the synthesis of such libraries to maximize their potential for identifying hit compounds.

A primary application of chemoinformatics in this context is the design of compound libraries with desired properties. This can involve creating focused libraries aimed at a specific biological target or diverse libraries for broader screening. For instance, the imidazo[1,2-b]pyridazine scaffold has been extensively used to generate libraries of kinase inhibitors. nih.gov In such cases, chemoinformatic approaches can be used to select substituents at various positions of the scaffold that are predicted to interact favorably with the kinase active site. Molecular docking studies of designed virtual libraries can help prioritize compounds for synthesis. researchgate.netresearchgate.net

Diversity-oriented synthesis is another key strategy for exploring the chemical space around the this compound core. nih.govamanote.com This approach aims to generate a wide range of structurally diverse molecules from a common starting material. The reactivity of the bromine and chlorine atoms on the scaffold allows for a variety of chemical transformations, making it a suitable starting point for such synthetic endeavors.

The table below illustrates a hypothetical virtual library design starting from the this compound scaffold, showcasing the potential for diversification at the 2- and 7-positions.

Scaffold Position of Variation Potential Substituents Intended Application
This compound2-position (via Suzuki or Stille coupling)Aryl, Heteroaryl, Alkyl groupsKinase inhibitor library
This compound7-position (via nucleophilic aromatic substitution)Amines, Alcohols, ThiolsExploration of new biological targets
This compoundBoth 2- and 7-positionsCombinations of the aboveMaximally diverse screening library

Furthermore, chemoinformatic tools can be employed to analyze the properties of virtual or synthesized libraries. This includes the calculation of various molecular descriptors to assess drug-likeness, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity. Such analyses are crucial for filtering out compounds with undesirable properties early in the discovery process, thereby saving time and resources.

In the context of structure-activity relationship (SAR) studies, chemoinformatic methods are invaluable. nih.gov By analyzing the biological activity data of a library of imidazo[1,2-b]pyridazine derivatives, computational models can be built to correlate specific structural features with activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, guiding the next round of library design and synthesis.

The following table provides examples of substituted imidazo[1,2-b]pyridazines and their observed biological activities, which can inform the design of new libraries.

Compound Class Substituents Biological Activity Reference
3,6-Disubstituted imidazo[1,2-b]pyridazinesVarious aryl and alkyl groupsKinase inhibition (DYRKs, CLKs) nih.gov
2-Phenyl imidazo[1,2-b]pyridazinesSubstituted phenyl rings at position 2Ligands for benzodiazepine (B76468) receptors nih.gov
Imidazo[1,2-b]pyridazine amidesAmide functionalitiesAntibacterial activity researchgate.net
2,6-Disubstituted imidazo[1,2-b]pyridazinesN,N-dimethylaminophenyl at C2, various at C6Ligands for β-amyloid plaques nih.gov

Advanced Analytical Methodologies for 2 Bromo 7 Chloro Imidazo 1,2 B Pyridazine

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic techniques are fundamental for the unambiguous structural elucidation and purity assessment of novel chemical entities like 2-Bromo-7-chloro-imidazo[1,2-b]pyridazine. These methods provide detailed information about the molecular structure, connectivity, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete assignment of proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. The expected aromatic region would show distinct signals for the protons on the imidazopyridazine core. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms in the molecule, including those in the heterocyclic rings.

2D NMR Spectroscopy: To definitively assign the structure, various 2D NMR experiments would be crucial:

COSY (Correlation Spectroscopy): To establish proton-proton coupling correlations within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range correlations between protons and carbons, which is essential for confirming the connectivity of the fused ring system and the positions of the substituents.

A hypothetical data table for the NMR characterization is presented below.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-Predicted
C3PredictedPredicted
C5PredictedPredicted
C6PredictedPredicted
C7-Predicted
C8PredictedPredicted

Note: Actual chemical shift values are dependent on the solvent and experimental conditions and are not publicly available.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound, HRMS would confirm the molecular formula C₆H₃BrClN₃. The isotopic pattern observed in the mass spectrum would be characteristic of the presence of bromine and chlorine atoms.

Furthermore, HRMS is instrumental in impurity profiling. By detecting ions with different mass-to-charge ratios, even at very low concentrations, potential impurities from the synthesis or degradation products can be identified.

ParameterExpected Value
Molecular FormulaC₆H₃BrClN₃
Monoisotopic MassCalculated Value
Isotopic PatternCharacteristic pattern for Br and Cl

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for C-H, C=N, and C=C stretching and bending vibrations within the aromatic heterocyclic system. The presence of C-Br and C-Cl bonds would also result in absorptions in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would exhibit absorption maxima (λmax) corresponding to π-π* transitions within the conjugated imidazopyridazine ring system. This technique is also useful for purity assessment and quantification.

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for the separation, purification, and quantification of this compound, as well as for monitoring its stability and analyzing it in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of pharmaceutical compounds. A validated HPLC method would be developed to separate this compound from any starting materials, by-products, or degradation products. The method would typically involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer.

Stability studies would utilize this HPLC method to monitor the degradation of the compound under various stress conditions (e.g., heat, light, humidity, acid/base). The appearance of new peaks would indicate degradation, and the decrease in the area of the main peak would be used to quantify the extent of degradation over time.

HPLC is also crucial for the separation of potential isomers that may have been formed during the synthesis.

HPLC Method ParameterTypical Conditions
ColumnC18 reversed-phase
Mobile PhaseAcetonitrile/Water gradient
DetectorUV at a specific wavelength (e.g., 254 nm)
Flow Rate1.0 mL/min
Injection Volume10 µL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for the quantification of this compound at very low concentrations in complex biological matrices such as cell lysates, plasma, and tissues.

In an LC-MS/MS method, the compound is first separated from the matrix components by HPLC. The eluent is then introduced into the mass spectrometer, where the compound is ionized. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and allows for accurate quantification even in the presence of interfering substances. This is critical for pharmacokinetic and drug metabolism studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound synthesis, GC-MS is invaluable for detecting residual solvents, unreacted starting materials, and volatile byproducts that may be present in the final product. The synthesis of the imidazo[1,2-b]pyridazine (B131497) scaffold typically involves the condensation of a substituted 3-aminopyridazine (B1208633) with an α-haloketone. nih.gov Potential volatile impurities could therefore include precursors such as halogenated pyridines or side-products from incomplete cyclization or ancillary reactions.

A typical GC-MS analysis involves injecting a vaporized sample into a long, thin capillary column. An inert gas carries the sample through the column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

While specific GC-MS studies on this compound are not extensively documented in publicly available literature, a representative analysis would focus on identifying compounds like residual synthesis solvents (e.g., ethanol, dimethylformamide) and potential precursors. nih.gov The data generated is crucial for process optimization and ensuring the purity of the final compound.

Potential ImpurityTypical Retention Time (min)Key Mass Fragments (m/z)Potential Source
3-Amino-6-chloropyridazine (B20888)12.5129, 102, 94Unreacted Starting Material
Bromoacetaldehyde5.2122, 124, 43Unreacted Starting Material
Dimethylformamide (DMF)7.873, 44, 28Residual Solvent
Ethanol3.145, 31, 29Residual Solvent/Recrystallization

X-ray Crystallography for Solid-State Structural Analysis and Co-crystal Studies with Target Proteins

Although the specific crystal structure of this compound is not available in the Cambridge Crystallographic Data Centre, analysis of closely related heterocyclic systems, such as 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, provides insight into the expected structural features. nih.govresearchgate.net Such structures are generally planar, and the crystal packing is influenced by intermolecular interactions like π-π stacking. nih.gov

Furthermore, X-ray crystallography is instrumental in studying the interactions between a ligand and its biological target, such as a protein kinase. nih.gov Co-crystallization of an imidazo[1,2-b]pyridazine derivative with a target protein can reveal the specific binding mode and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for its biological activity. nih.govsemanticscholar.orgnih.gov For instance, studies on related imidazo[1,2-b]pyridazine inhibitors have shown how the scaffold orients within the ATP-binding site of kinases, guiding further structure-based drug design. nih.govnih.gov

Crystallographic Data for a Representative Analog: 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine nih.gov
ParameterValue
Chemical FormulaC13H10ClN3
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)3.8568(1)
b (Å)11.0690(3)
c (Å)26.4243(7)
β (°)92.777(1)
Volume (ų)1127.18(5)
Z (molecules/unit cell)4

Stability Testing Under Various Environmental and Physiological Conditions

Stability testing is a critical component of pharmaceutical development, designed to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. scispace.com Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways. researchgate.netbiomedres.us This information is essential for developing stable formulations and determining appropriate storage conditions and shelf life. scispace.com

For this compound, a forced degradation study would typically involve exposing the compound to acidic, basic, oxidative, photolytic, and thermal stress conditions, as mandated by ICH guidelines. scispace.comnih.gov The imidazole (B134444) ring, for example, can be susceptible to oxidation and certain photolytic conditions. nih.gov The halogen substituents (bromo and chloro) may influence the molecule's reactivity and degradation profile, potentially being susceptible to nucleophilic substitution under certain hydrolytic conditions. Analytical techniques such as HPLC, often coupled with mass spectrometry, are used to separate and identify any degradants formed during these studies. biomedres.us

While specific degradation data for this compound is not publicly available, the table below outlines a plausible outcome of a forced degradation study for a halogenated heterocyclic compound of this class.

Representative Forced Degradation Data for a Halogenated Imidazo[1,2-b]pyridazine Analog
Stress ConditionConditions% DegradationMajor Degradation Products
Acid Hydrolysis0.1 M HCl, 60 °C, 24h~5%Potential hydrolysis of imidazole ring
Base Hydrolysis0.1 M NaOH, 60 °C, 8h~12%Dehalogenated species, ring-opened products
Oxidative3% H₂O₂, RT, 24h~15%N-oxides, imidazole ring oxidation products
PhotolyticICH Option 2 (1.2 million lux hours, 200 W h/m²)~8%Photodimers, dehalogenated products
Thermal80 °C, 48h&lt;2%Minimal degradation observed

Emerging Preclinical Applications and Therapeutic Potential Derived from 2 Bromo 7 Chloro Imidazo 1,2 B Pyridazine Research

Modulation of Specific Enzyme Classes (e.g., Kinases, Phosphatases, Proteases)

A primary focus of research on imidazo[1,2-b]pyridazine (B131497) derivatives has been the development of potent and selective enzyme inhibitors, particularly targeting protein kinases, which play a critical role in cellular signaling and are often dysregulated in diseases such as cancer. The 2-bromo-7-chloro-imidazo[1,2-b]pyridazine core provides a foundational structure for the synthesis of these inhibitors.

Numerous studies have demonstrated the efficacy of imidazo[1,2-b]pyridazine-based compounds as inhibitors of a wide range of kinases. For instance, derivatives have been synthesized as potent inhibitors of Transforming Growth Factor-β Activated Kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways. Strategic substitutions on the imidazo[1,2-b]pyridazine core have also yielded powerful inhibitors of PIM kinases, which are implicated in hematopoietic malignancies. nih.gov

Further research has led to the discovery of derivatives that selectively target other important kinases. These include Monopolar spindle 1 (Mps1 or TTK) kinase, Anaplastic Lymphoma Kinase (ALK), Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), and CDC-like kinases (CLKs). acs.orgnih.govnih.gov The imidazo[1,2-b]pyridazine scaffold has also been instrumental in developing inhibitors for I-kappa B kinase (IKKβ) and the PI3K/mTOR signaling pathway, both of which are central to cancer cell proliferation and survival. drugbank.comnih.gov A notable example of a multi-targeted kinase inhibitor built upon this scaffold is Ponatinib, which has seen clinical success.

Target Kinase(s)Therapeutic AreaKey FindingsReference
TAK1Cancer (Multiple Myeloma)6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines inhibit TAK1 at nanomolar concentrations. nih.gov
PIM KinasesCancer (Leukemia)Imidazo[1,2-b]pyridazines interact with and inhibit PIM kinases with low nanomolar potency. nih.gov
Mps1 (TTK)CancerAn imidazo[1,2-b]pyridazine-based derivative (27f) was found to be a potent and selective Mps1 inhibitor with in vivo activity. ebi.ac.uk
ALKCancer (NSCLC)Novel imidazo[1,2-b]pyridazine macrocyclic derivatives were developed as ALK inhibitors to overcome drug resistance. nih.gov
DYRKs, CLKsVarious (including parasitic infections)3,6-Disubstituted imidazo[1,2-b]pyridazine derivatives showed selective inhibition of DYRKs and CLKs with IC50 values below 100 nM. nih.gov
IKKβInflammatory Diseases (Arthritis)Derivatives were optimized to be potent IKKβ inhibitors with in vivo efficacy in arthritis models. nih.gov
PI3K/mTORCancerA function-oriented synthesis led to imidazo[1,2-b]pyridazine derivatives as potent dual PI3K/mTOR inhibitors. drugbank.com
Tyk2Autoimmune and Inflammatory Diseases6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs were identified as potent and selective Tyk2 JH2 inhibitors. nih.gov
IRAK4Cancer (Lymphoma)Imidazo[1,2-b]pyridazines were developed as potent IRAK4 inhibitors for the treatment of mutant MYD88 diffuse large B-cell lymphoma. researchgate.net

Ligand Development for G-Protein Coupled Receptors (GPCRs)

The therapeutic potential of compounds derived from this compound extends beyond enzyme inhibition to the modulation of G-protein coupled receptors (GPCRs). A notable area of investigation has been the development of ligands for benzodiazepine (B76468) receptors.

Research has shown that a range of substituted imidazo[1,2-b]pyridazines act as potent ligands for both central and peripheral benzodiazepine receptors. nih.gov These receptors are crucial targets for therapeutic intervention in anxiety disorders, insomnia, and other neurological conditions. The agonist activity of 2-phenyl substituted imidazo[1,2-b]pyridazines at these receptors highlights the potential for developing novel anxiolytic and hypnotic agents based on this scaffold. nih.gov Furthermore, some derivatives have demonstrated selective activity at peripheral-type (mitochondrial) benzodiazepine binding sites, opening avenues for their exploration in other pathological contexts. nih.gov

Interaction with Ion Channels and Transporters

Derivatives of this compound have also shown promise in modulating the activity of transporter proteins, particularly those involved in multidrug resistance in cancer. A significant challenge in cancer chemotherapy is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, which efflux anticancer drugs from cells, thereby reducing their efficacy.

A study on imidazo-pyridazine-based Pim1 kinase inhibitors revealed a dual-mode of action in overcoming ABCG2-mediated drug resistance. These compounds not only directly impair the transport function of ABCG2, leading to increased intracellular accumulation of chemotherapeutic agents like mitoxantrone, but they also cause a time-dependent reduction in the expression of the ABCG2 protein. This dual effect presents a powerful strategy for re-sensitizing resistant cancer cells to chemotherapy.

Development of Chemical Probes for Biological System Interrogation

The unique structural features of the imidazo[1,2-b]pyridazine scaffold make it an attractive platform for the development of chemical probes to investigate biological systems. A significant application in this area is the design of imaging agents for the detection of β-amyloid plaques, a hallmark of Alzheimer's disease.

Researchers have synthesized a series of imidazo[1,2-b]pyridazine derivatives and evaluated their binding to synthetic β-amyloid aggregates. nih.govacs.orgnih.gov Certain derivatives, such as 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, have demonstrated high binding affinity to these plaques. acs.orgemory.edu This suggests their potential for development as novel positron emission tomography (PET) radiotracers for imaging β-amyloid plaques in the brain, which could aid in the diagnosis and monitoring of Alzheimer's disease. nih.govacs.orgnih.gov

CompoundSubstitution PatternBinding Affinity (Ki, nM)Reference
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine-SMe at C6, -C6H4N(CH3)2 at C211.0 acs.orgemory.edu
Various 2-dimethylaminophenyl imidazo[1,2-b]pyridazinesVaried substitutions at C610 - 50 nih.gov

Exploration of Multi-Targeting Strategies and Polypharmacology Concepts

The concept of polypharmacology, where a single drug molecule is designed to interact with multiple targets, is a growing trend in drug discovery, particularly in complex diseases like cancer. The imidazo[1,2-b]pyridazine scaffold is well-suited for the development of multi-targeted agents.

As mentioned earlier, Ponatinib, a well-known kinase inhibitor based on this scaffold, is a prime example of a clinically successful multi-targeted drug. The ability to modify the imidazo[1,2-b]pyridazine core at various positions allows for the fine-tuning of its interaction with the ATP-binding sites of multiple kinases. This can lead to a broader spectrum of activity and potentially overcome resistance mechanisms that arise from the activation of alternative signaling pathways. The development of dual PI3K/mTOR inhibitors from this scaffold further underscores its utility in creating multi-targeting agents. drugbank.com

Potential for Combination Research in Preclinical Models

The development of targeted therapies from the this compound scaffold also opens up possibilities for combination research in preclinical models. Combining a targeted agent with other therapies can lead to synergistic effects, enhanced efficacy, and the potential to overcome drug resistance.

For example, a preclinical study on diffuse large B-cell lymphoma demonstrated that an IRAK4 inhibitor derived from the imidazo[1,2-b]pyridazine scaffold, when combined with the BTK inhibitor ibrutinib, resulted in a synergistic reduction in the viability of cancer cells. researchgate.net This suggests that targeting multiple nodes in a signaling pathway can be a more effective therapeutic strategy. Furthermore, the ability of some imidazo[1,2-b]pyridazine derivatives to inhibit drug efflux pumps like ABCG2 makes them excellent candidates for combination with conventional chemotherapeutic agents to which cancer cells have developed resistance.

Future Research Directions and Unexplored Avenues for 2 Bromo 7 Chloro Imidazo 1,2 B Pyridazine

Development of Next-Generation Synthetic Technologies for Enhanced Efficiency and Sustainability

Future synthetic strategies for 2-Bromo-7-chloro-imidazo[1,2-b]pyridazine and its analogs will focus on improving efficiency, sustainability, and access to diverse chemical structures. While traditional methods often involve the condensation of aminopyridazines with α-haloketones, newer, more advanced techniques are emerging. nih.govacs.org

Key areas for development include:

C-H Activation: Direct functionalization of the imidazo[1,2-b]pyridazine (B131497) core through C-H activation would represent a significant leap forward. researchgate.net This approach avoids the need for pre-functionalized starting materials, reducing step counts and improving atom economy. acs.org

Photoredox and Electrocatalysis: These methods offer mild and highly selective ways to form new bonds, enabling the synthesis of complex derivatives under environmentally friendly conditions. rsc.org

Flow Chemistry: Continuous flow synthesis can enhance reaction control, improve safety, and allow for easier scalability, which is crucial for accelerating the drug development process. rsc.org

One-Pot and Multicomponent Reactions: Designing synthetic cascades where multiple bonds are formed in a single reaction vessel, such as the Groebke–Blackburn–Bienaymé reaction, will streamline the production of diverse libraries of imidazo[1,2-b]pyridazine derivatives for screening. rsc.orgmdpi.com

These innovative synthetic methodologies are critical for rapidly generating a wide variety of functionalized heterocyclic compounds, thereby expanding the accessible drug-like chemical space. rsc.org

Exploration of Novel Biological Targets and Undiscovered Phenotypic Effects

The imidazo[1,2-b]pyridazine scaffold has been successfully employed to create potent inhibitors for various enzymes, particularly kinases. nih.govdergipark.org.tr Derivatives have shown activity against targets like Bruton's tyrosine kinase (BTK), anaplastic lymphoma kinase (ALK), and tropomyosin receptor kinases (TRKs). nih.govnih.govnih.gov However, the full biological potential of this class of compounds remains largely untapped.

Future research should aim to:

Screen against Diverse Target Classes: Move beyond kinases and evaluate libraries of this compound derivatives against other enzyme families, G-protein coupled receptors, ion channels, and epigenetic targets.

Phenotypic Screening: Employ high-content cellular imaging and other phenotypic screening platforms to identify compounds that induce a desired biological effect without a preconceived target. This can uncover novel mechanisms of action and therapeutic applications.

Investigate New Therapeutic Areas: While oncology and virology have been primary focuses nih.govnih.govacs.org, there is potential for activity in areas such as neurodegenerative diseases (e.g., as ligands for β-amyloid plaques nih.gov), metabolic disorders, and rare genetic diseases.

A recent study highlighted the discovery of an imidazo[1,2-b]pyridazine derivative, TM471-1, as a potent and selective BTK inhibitor, which has advanced into Phase I clinical trials for B cell malignancies. nih.gov Another derivative, O-10, was found to be a highly effective ALK inhibitor capable of overcoming multiple resistance mutations. nih.gov These successes underscore the scaffold's versatility and the potential for discovering new, highly active compounds.

Compound Class Biological Target Therapeutic Potential
Imidazo[1,2-b]pyridazine DerivativesBruton's Tyrosine Kinase (BTK)B cell malignancies nih.gov
Imidazo[1,2-b]pyridazine MacrocyclesAnaplastic Lymphoma Kinase (ALK)Non-small cell lung cancer nih.gov
2-Aminoimidazo[1,2-b]pyridazinesPicornavirusesAntiviral therapy nih.govacs.org
Substituted Imidazo[1,2-b]pyridazinesβ-Amyloid PlaquesAlzheimer's disease imaging nih.gov
Imidazo[1,2-b]pyridazine DerivativesTropomyosin Receptor Kinases (TRKs)Cancers with TRK fusions nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery, Optimization, and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of heterocyclic compounds like this compound. astrazeneca.com Given the vast number of possible chemical structures, AI can significantly accelerate the identification of promising drug candidates. nih.gov

Future applications include:

Predictive Modeling: Training ML algorithms on existing data to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity profiles of novel imidazo[1,2-b]pyridazine designs. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest likelihood of success.

De Novo Drug Design: Using generative models to design entirely new molecules based on desired therapeutic profiles. These models can explore a vast chemical space to propose novel, optimized structures that human chemists might not have conceived. nih.gov

Synthesis Planning: AI tools can assist in devising the most efficient synthetic routes, potentially accelerating the entire discovery pipeline. acs.org

Data Analysis: ML can analyze complex datasets from high-throughput screening and multi-omics studies to identify hidden patterns and new biological targets. nih.gov

By combining computational approaches with traditional chemistry, researchers can more efficiently navigate the complex landscape of drug discovery. astrazeneca.com

Advanced Mechanistic Studies at the Atomic and Sub-Cellular Resolution

A deep understanding of how a drug molecule interacts with its biological target is fundamental to designing more effective and safer medicines. For this compound derivatives, future research will require sophisticated techniques to elucidate their mechanisms of action at an unprecedented level of detail.

This will involve:

Structural Biology: Using X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of imidazo[1,2-b]pyridazine derivatives bound to their target proteins. This provides a precise blueprint for structure-based drug design.

Computational Chemistry: Employing molecular dynamics simulations and quantum mechanics to model the dynamic interactions between the compound and its target, revealing key binding events and informing lead optimization.

Advanced Imaging: Utilizing super-resolution microscopy and chemical probes to visualize the compound's distribution and engagement with its target within living cells, providing crucial information on its subcellular activity.

These detailed mechanistic insights are essential for rational drug design and for understanding potential off-target effects and mechanisms of resistance.

Design of Targeted Delivery Systems (e.g., smart nanoparticles, antibody-drug conjugates)

To enhance the therapeutic efficacy and minimize systemic toxicity of potent imidazo[1,2-b]pyridazine derivatives, advanced drug delivery systems will be crucial. The goal is to ensure the compound reaches its intended site of action in the body with high precision.

Future avenues of exploration include:

Nanoparticle Formulations: Encapsulating the drug within smart nanoparticles that are engineered to release their payload only in response to specific stimuli found in the target tissue (e.g., pH, enzymes).

Antibody-Drug Conjugates (ADCs): Linking a highly potent imidazo[1,2-b]pyridazine derivative to an antibody that specifically recognizes a protein on the surface of cancer cells. This approach delivers the cytotoxic agent directly to the tumor, sparing healthy tissues.

Prodrug Strategies: Modifying the compound's structure to create an inactive prodrug that is metabolically converted to the active form only at the desired site of action.

These targeted delivery technologies hold the promise of creating more effective and better-tolerated therapies based on the this compound scaffold.

Opportunities for Interdisciplinary Collaboration and Open Science Initiatives in Heterocyclic Chemistry

The complexity of modern drug discovery necessitates a highly collaborative approach. acs.org Advancing the field of heterocyclic chemistry, including research on this compound, will depend on breaking down traditional silos and fostering open communication.

Future progress will be driven by:

Academia-Industry Partnerships: Combining the innovative, curiosity-driven research of academic labs with the resources and drug development expertise of the pharmaceutical industry. rsc.org

Multidisciplinary Teams: Assembling teams of synthetic chemists, medicinal chemists, biologists, pharmacologists, computational scientists, and clinicians to tackle complex challenges from multiple perspectives. acs.org

Open Science Platforms: Creating shared databases of chemical structures, biological activity data, and synthetic protocols to avoid redundant efforts and accelerate collective progress.

Global Collaboration: Fostering international research networks to share knowledge, resources, and unique chemical libraries, expanding the global effort to discover new medicines.

By embracing collaboration and open science, the scientific community can more effectively harness the therapeutic potential of promising scaffolds like imidazo[1,2-b]pyridazine.

Conclusion

Synthesis of Key Research Findings and Insights on 2-Bromo-7-chloro-imidazo[1,2-b]pyridazine

While specific research exclusively focused on this compound is not extensively detailed in the public domain, its structural features suggest its role as a key intermediate in the synthesis of more complex molecules. The bromine atom at the 2-position and the chlorine atom at the 7-position are amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. researchgate.net This allows for the introduction of a wide range of functional groups, enabling the creation of diverse chemical libraries for biological screening. The imidazo[1,2-b]pyridazine (B131497) core itself is a well-established pharmacophore, and the specific halogenation pattern of this compound offers a versatile platform for developing derivatives with potential therapeutic applications.

Significance of the Imidazo[1,2-b]pyridazine Scaffold as a Platform for Preclinical Research

The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govdergipark.org.tr Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, underscoring its importance in drug discovery and preclinical research. researchgate.net

The versatility of the imidazo[1,2-b]pyridazine core allows for structural modifications that can modulate its biological activity. This has led to the development of compounds with a wide array of therapeutic potential. For instance, the successful kinase inhibitor Ponatinib, which is used in cancer therapy, features this scaffold. nih.gov This has spurred further interest in exploring new derivatives for various therapeutic applications. nih.govresearchgate.net

Research has shown that imidazo[1,2-b]pyridazine derivatives can act as inhibitors for a variety of enzymes. dergipark.org.tr For example, some derivatives have been identified as potent and highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitors, which are significant in the treatment of B cell malignancies. nih.gov One such derivative, TM471-1, has advanced into Phase I clinical trials. nih.gov Furthermore, other derivatives have been investigated as potent PI3K/mTOR dual inhibitors, which are key targets in cancer therapy. drugbank.com

The broad biological activities of the imidazo[1,2-b]pyridazine scaffold are summarized in the table below:

Therapeutic AreaTarget/Activity
Oncology Kinase inhibitors (e.g., Ponatinib), Bruton's tyrosine kinase (BTK) inhibitors, PI3K/mTOR dual inhibitors. nih.govnih.govdrugbank.com
Infectious Diseases Antibacterial, Antiviral, Antiparasitic (including against Toxoplasma gondii), Antifungal. nih.govdergipark.org.trresearchgate.net
Inflammatory Diseases Anti-inflammatory agents. nih.govresearchgate.net
Neurological Disorders Ligands for β-amyloid plaques (relevant to Alzheimer's disease). nih.gov

The continued exploration of this scaffold is driven by its proven success and the potential to discover novel therapeutic agents for a wide range of diseases.

Forward-Looking Perspectives on the Continued Academic and Translational Potential of this Compound Class

The future of research on imidazo[1,2-b]pyridazine derivatives, including those derived from this compound, appears promising. The scaffold's amenability to chemical modification will continue to be exploited to generate novel compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov The development of new synthetic methodologies, particularly those involving metal-catalyzed cross-coupling reactions and C-H activation, will further expand the accessible chemical space for this class of compounds. researchgate.net

A key area of future research will likely focus on the development of highly selective inhibitors for specific biological targets. As demonstrated by the discovery of potent BTK and PI3K/mTOR inhibitors, the imidazo[1,2-b]pyridazine scaffold is an excellent starting point for designing targeted therapies. nih.govdrugbank.com Further structure-activity relationship (SAR) studies will be crucial in optimizing the interactions of these compounds with their biological targets.

Moreover, the application of imidazo[1,2-b]pyridazine derivatives may extend beyond traditional therapeutic areas. For example, their ability to bind to β-amyloid plaques suggests potential for the development of diagnostic imaging agents for neurodegenerative diseases like Alzheimer's. nih.gov

Q & A

Q. What are the established synthetic routes for 2-Bromo-7-chloro-imidazo[1,2-b]pyridazine, and how do reaction conditions influence yield?

The synthesis often involves halogenation or palladium-catalyzed cross-coupling. For example, direct C3-arylation of 6-chloroimidazo[1,2-b]pyridazine with aryl halides under palladium catalysis (e.g., Pd(OAc)₂, PPh₃, and K₂CO₃ in DMA at 120°C) yields derivatives with high regioselectivity . Bromination can be achieved using brominating agents like molecular bromine or NBS (N-bromosuccinimide), with reaction temperature and solvent polarity critical for avoiding over-bromination . Optimized conditions (e.g., inert atmosphere, 2–8°C storage) are essential for stability .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

Key methods include:

  • ¹H NMR : Peaks for aromatic protons (δ 7.1–8.3 ppm) and substituents (e.g., bromine and chlorine substituents cause deshielding). For example, in related compounds, the C3-aryl proton appears as a singlet near δ 8.18 ppm .
  • Mass spectrometry : Exact mass analysis (e.g., [M+H]⁺ at m/z 233.97 for C₆H₃BrClN₃) confirms molecular weight .
  • X-ray crystallography : Resolves halogen positioning and ring planarity, as seen in imidazo[1,2-a]pyrimidine analogs .

Advanced Research Questions

Q. How can this compound serve as an intermediate in developing kinase inhibitors?

The compound’s halogen substituents enable selective modifications for targeting pseudokinase domains. For instance, imidazo[1,2-b]pyridazine derivatives inhibit TYK2 by binding to its JH2 domain, with bromine enhancing hydrophobic interactions. Iterative substitutions (e.g., adding electron-withdrawing groups) improve cellular potency while maintaining selectivity over JH1 domains .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions using this compound?

  • Phase-transfer catalysts : Improve biphasic Suzuki-Miyaura reactions by enhancing transmetalation rates. For example, tetraalkylammonium salts stabilize intermediates in aryl-iodide couplings .
  • Solvent selection : Polar aprotic solvents (e.g., DMA or NMP) increase solubility and reaction rates. Lowering the Pd catalyst loading (≤1 mol%) reduces costs without compromising yield .

Q. How do electronic effects of bromine and chlorine influence substitution reactivity in imidazo[1,2-b]pyridazine derivatives?

Bromine’s strong electron-withdrawing effect deactivates the ring, directing electrophilic substitutions to meta/para positions. Chlorine at C7 further polarizes the π-system, making C3 a hotspot for nucleophilic aromatic substitution (e.g., SNAr with amines or thiols). DFT calculations on analogous systems show halogen positioning alters frontier molecular orbitals, affecting regioselectivity .

Data Contradiction Analysis

Q. How can discrepancies in reported catalytic systems for C–H arylation be resolved?

Conflicting yields in palladium-catalyzed reactions may arise from:

  • Oxidant choice : Some protocols use Ag₂CO₃ as a terminal oxidant, while others rely on aerobic conditions. Silver salts often improve reproducibility but increase cost .
  • Substrate purity : Residual moisture or halide impurities (e.g., from incomplete purification) can deactivate catalysts. Pre-drying solvents and substrates at 80°C under vacuum mitigates this .

Biological and Mechanistic Studies

Q. What role does this compound play in corticotropin-releasing factor (CRF) receptor antagonists?

In CRF receptor 1 (CRF₁) antagonists, the imidazo[1,2-b]pyridazine scaffold enhances blood-brain barrier penetration. Bromine and chlorine substituents improve binding affinity by filling hydrophobic pockets in the receptor’s transmembrane domain. In vivo studies show oral bioavailability (>50%) and efficacy in reducing ethanol-seeking behavior in animal models .

Q. How can computational modeling guide the design of derivatives with improved pharmacological profiles?

  • Docking studies : Predict binding modes to targets like Haspin or TYK2. For example, rigid imidazo[1,2-b]pyridazine cores align with ATP-binding pockets, while substituents optimize π-π stacking .
  • ADMET prediction : LogP values <3 (achieved by introducing polar groups) reduce hepatotoxicity risks .

Methodological Recommendations

  • Purification : Flash chromatography (silica gel, pentane/Et₂O gradients) effectively isolates products .
  • Stability testing : Monitor decomposition via HPLC under accelerated conditions (40°C, 75% RH) to establish shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.